molecular formula C9H11ClO2 B8029345 2-Chloro-1-ethoxy-3-methoxybenzene

2-Chloro-1-ethoxy-3-methoxybenzene

Cat. No.: B8029345
M. Wt: 186.63 g/mol
InChI Key: SMZWTIMDVIULTO-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, an ethoxy group at position 1, and a methoxy group at position 3. This arrangement of electron-donating (ethoxy, methoxy) and electron-withdrawing (chloro) substituents confers unique electronic and steric properties to the molecule. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-chloro-1-ethoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZWTIMDVIULTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-chloroanisole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the ethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-3-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine, ethoxy, or methoxy groups can be replaced by other substituents.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenes depending on the substituent introduced.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Hydrocarbons or partially reduced derivatives.

Scientific Research Applications

2-Chloro-1-ethoxy-3-methoxybenzene is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-3-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (chlorine) influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-1-ethoxy-3-methoxybenzene with structurally related compounds identified in the provided evidence (e.g., 3-Methoxy-5-nitrosalicylaldehyde, Methyl 4-methoxy-2-indolecarboxylate). Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound Cl (C2), OCH2CH3 (C1), OCH3 (C3) Not provided in sources Hypothesized: Intermediate in halogenated aromatic syntheses
3-Methoxy-5-nitrosalicylaldehyde NO2 (C5), OCH3 (C3), CHO (C1) 195.14 Precursor for dyes; nitro group enhances electrophilic reactivity
Methyl 4-methoxy-2-indolecarboxylate Indole ring, COOCH3 (C2), OCH3 (C4) 219.21 Pharmaceutical intermediates (e.g., serotonin analogs)
trans-4-Methoxy-3-buten-2-one α,β-unsaturated ketone, OCH3 (C4) 100.12 Michael acceptor in conjugate additions; flavor/fragrance synthesis

Key Observations

Substituent Effects on Reactivity: The chloro group in this compound may direct electrophilic substitution reactions to specific ring positions, whereas nitro groups (e.g., in 3-Methoxy-5-nitrosalicylaldehyde) strongly deactivate the ring, favoring meta substitution . Ethoxy and methoxy groups in the target compound likely increase solubility in polar solvents compared to non-polar derivatives like trans-4-Methoxy-3-buten-2-one.

Applications :

  • Unlike Methyl 4-methoxy-2-indolecarboxylate (used in indole-based drug synthesis), the target compound’s chlorine substituent suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures.
  • The absence of a nitro or carbonyl group (common in the compared compounds) may reduce its use in redox-active or electrophilic applications.

Research Findings and Limitations

  • Thermodynamic Data: Molecular weights and boiling/melting points for the target compound are absent in the provided sources. However, trends in similar compounds indicate that halogenation typically increases density and melting points relative to non-halogenated analogs.

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